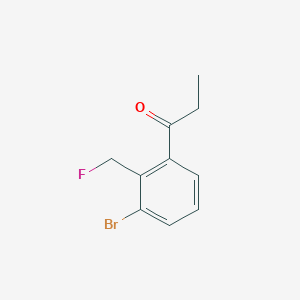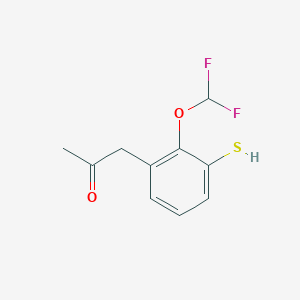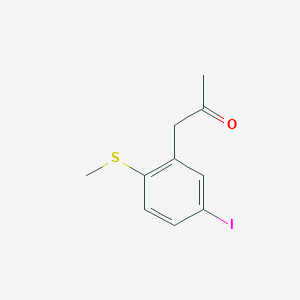
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group onto a benzene ring. Common methods include:
Fluorination Reactions: Using benzene and trifluoromethane in the presence of chromium chloride (CrCl3) as a catalyst.
Iodination Reactions: Reacting 1,3-diiodobenzene with trifluoromethane in the presence of iron iodide (FeI2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and iodination reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethyl groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Lithiation Reactions: Using lithium reagents to introduce new functional groups.
Carboxylation Reactions: Metalation followed by carboxylation to form carboxylic acids.
Major Products
2,6-Bis(trifluoromethyl)benzoic Acid: Formed through regioselective metalation and subsequent carboxylation.
Bis(trifluoromethyl)phosphane Derivatives: Synthesized using 1,3-Bis(trifluoromethyl)benzene as a starting material.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and trifluoromethoxy groups, making it less reactive in certain reactions.
2,4-Bis(trifluoromethyl)phenylphosphane Derivatives: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H2ClF9O |
|---|---|
Molekulargewicht |
332.55 g/mol |
IUPAC-Name |
3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |
InChI-Schlüssel |
YNGNPXIMBOKERE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



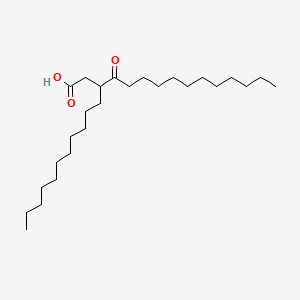


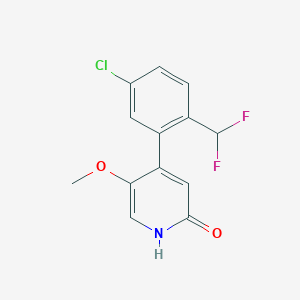
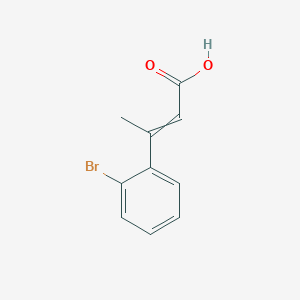
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
